Comparative Lipophilicity and Predicted Membrane Permeability: 3-Bromo-2-methoxyaniline vs. Unsubstituted 2-Methoxyaniline
3-Bromo-2-methoxyaniline exhibits significantly higher lipophilicity than the unsubstituted parent compound 2-methoxyaniline (o-anisidine). The predicted LogP value for 3-bromo-2-methoxyaniline is 2.06 (ACD/Labs Percepta Platform, version 14.0) , compared with a LogP of 1.18 for 2-methoxyaniline [1]. This approximately 0.88 log unit increase corresponds to a roughly 7.6-fold higher theoretical octanol-water partition coefficient, indicating substantially enhanced membrane permeability potential for derivative compounds incorporating this scaffold [1]. The calculated LogD at pH 7.4 is 2.24, confirming that the compound remains moderately lipophilic under physiological conditions .
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 2.06 (ACD/Labs Percepta) |
| Comparator Or Baseline | 2-Methoxyaniline: LogP = 1.18 |
| Quantified Difference | ΔLogP = +0.88 (approximately 7.6-fold higher partition coefficient) |
| Conditions | ACD/Labs Percepta Platform PhysChem Module v14.0; comparative values from authoritative database records |
Why This Matters
Higher lipophilicity translates to improved cell permeability for drug candidates incorporating this scaffold, making 3-bromo-2-methoxyaniline a preferred building block for medicinal chemistry programs targeting intracellular or CNS-active compounds.
- [1] PubChem. (2024). 2-Methoxyaniline | CID 7000. National Center for Biotechnology Information. Retrieved 2024. View Source
